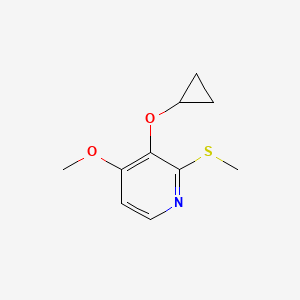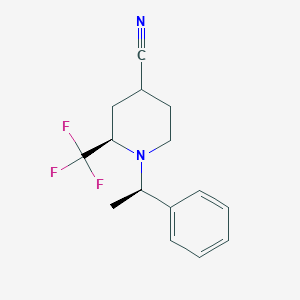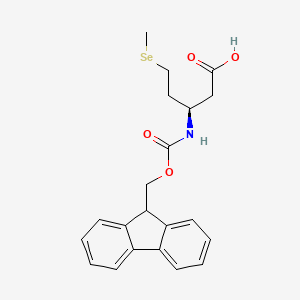
(1R,2S)-2-fluorocyclopropan-1-amine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-fluorocyclopropan-1-amine; trifluoroacetic acid is a chiral compound with significant importance in various scientific fields. The compound consists of a fluorinated cyclopropane ring attached to an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms and the chiral centers make this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods
For industrial production, the synthesis of (1R,2S)-2-fluorocyclopropan-1-amine can be scaled up using optimized reaction conditions. The use of chiral catalysts and enantioselective reactions ensures high yields and purity of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-fluorocyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines .
Scientific Research Applications
(1R,2S)-2-fluorocyclopropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-phenylcyclopropanamine
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
Uniqueness
(1R,2S)-2-fluorocyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7F4NO2 |
|---|---|
Molecular Weight |
189.11 g/mol |
IUPAC Name |
(1R,2S)-2-fluorocyclopropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H6FN.C2HF3O2/c4-2-1-3(2)5;3-2(4,5)1(6)7/h2-3H,1,5H2;(H,6,7)/t2-,3+;/m0./s1 |
InChI Key |
LOQQXLJVWHCORE-LJUKVTEVSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(C1F)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


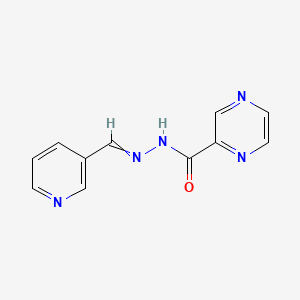
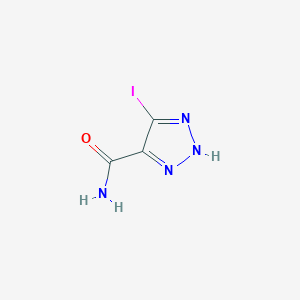
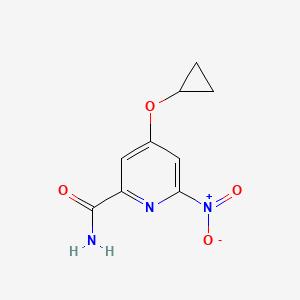
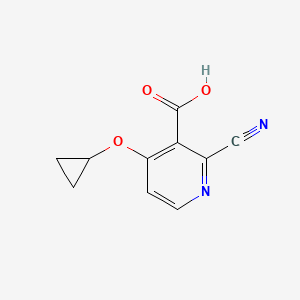

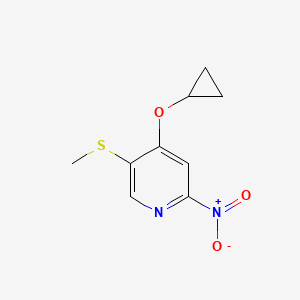
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide](/img/structure/B14813118.png)
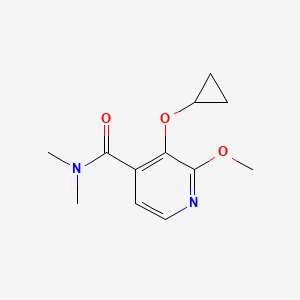
![N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]-2-nitrobenzamide](/img/structure/B14813131.png)
![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide](/img/structure/B14813143.png)
![3-bromo-4-methoxy-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B14813148.png)
